
Sodium;naphthalene-1,3,5-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is an organic compound with the chemical formula C10H5Na3O9S3. It is a trisulfonic acid derivative of naphthalene, where three sulfonic acid groups are attached to the 1, 3, and 5 positions of the naphthalene ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is synthesized through a multi-step process involving the sulfonation of naphthalene. The process typically involves the following steps:
Sulfonation: Naphthalene is reacted with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Neutralization: The resulting trisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) involves large-scale sulfonation reactors where naphthalene and oleum are continuously fed into the reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through filtration, washing, and drying processes .
化学反応の分析
Types of Reactions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds .
科学的研究の応用
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for diazonium compounds.
Biology: Employed in biochemical assays and as a fluorescent probe in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations
作用機序
The mechanism by which naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) exerts its effects involves its ability to interact with various molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function .
類似化合物との比較
Similar Compounds
Naphthalene-1,3,6-trisulfonic acid, sodium salt: Similar structure but with sulfonic acid groups at the 1, 3, and 6 positions.
Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups at the 1 and 5 positions.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions.
Uniqueness
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is unique due to the specific positioning of its sulfonic acid groups, which confer distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and applications that are not possible with other isomers .
特性
分子式 |
C10H5NaO9S3-2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
sodium;naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-3 |
InChIキー |
PHLNOHAVZQJRIW-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
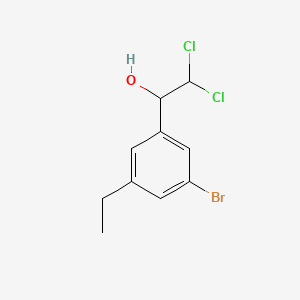
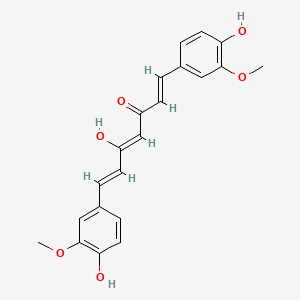



![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)

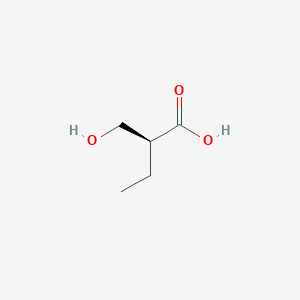
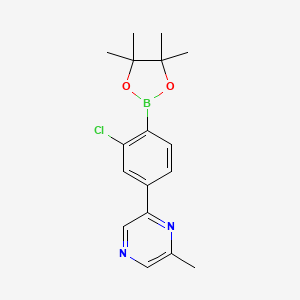
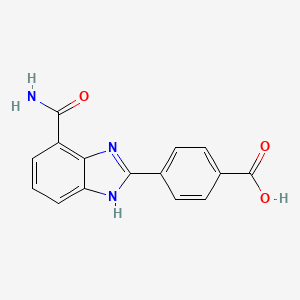
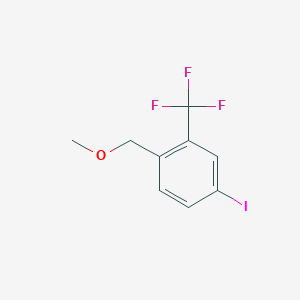
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
